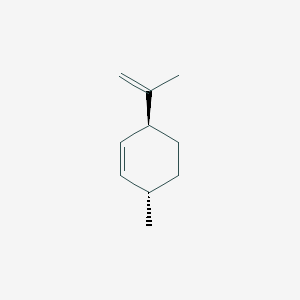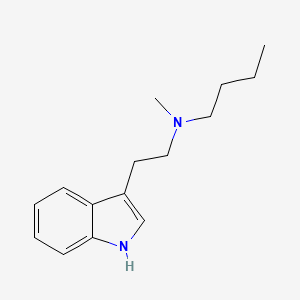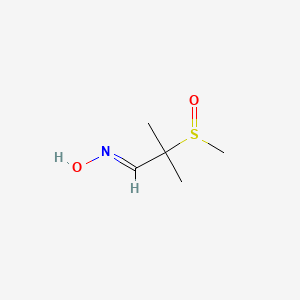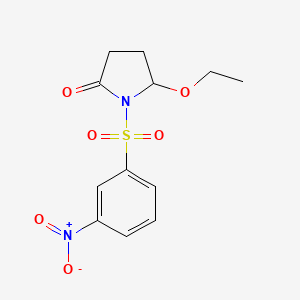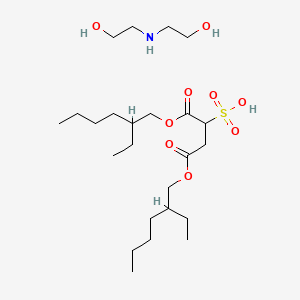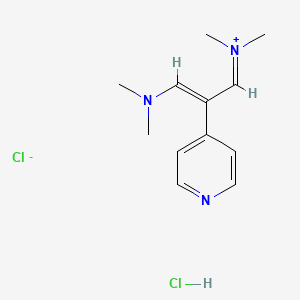
(3-(Dimethylamino)-2-(4-pyridyl)allylidene)dimethylammonium chloride monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Dimethylamino)-2-(4-pyridyl)allylidene)dimethylammonium chloride monohydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Dimethylamino)-2-(4-pyridyl)allylidene)dimethylammonium chloride monohydrochloride typically involves the reaction of 4-(Dimethylamino)pyridine with appropriate aldehydes or ketones under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reactant concentrations. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3-(Dimethylamino)-2-(4-pyridyl)allylidene)dimethylammonium chloride monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
(3-(Dimethylamino)-2-(4-pyridyl)allylidene)dimethylammonium chloride monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including acylation and esterification.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mecanismo De Acción
The mechanism of action of (3-(Dimethylamino)-2-(4-pyridyl)allylidene)dimethylammonium chloride monohydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophilic catalyst, facilitating various chemical transformations by stabilizing transition states and lowering activation energies. Its molecular targets include enzymes and other biomolecules, where it can modulate their activity through covalent or non-covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethylamino)pyridine: A related compound with similar catalytic properties.
N,N-Dimethylpyridin-4-amine: Another compound with comparable reactivity and applications.
Uniqueness
(3-(Dimethylamino)-2-(4-pyridyl)allylidene)dimethylammonium chloride monohydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as a versatile catalyst in various organic transformations sets it apart from other similar compounds.
Propiedades
Número CAS |
78448-41-6 |
|---|---|
Fórmula molecular |
C12H19Cl2N3 |
Peso molecular |
276.20 g/mol |
Nombre IUPAC |
[(E)-3-(dimethylamino)-2-pyridin-4-ylprop-2-enylidene]-dimethylazanium;chloride;hydrochloride |
InChI |
InChI=1S/C12H18N3.2ClH/c1-14(2)9-12(10-15(3)4)11-5-7-13-8-6-11;;/h5-10H,1-4H3;2*1H/q+1;;/p-1 |
Clave InChI |
CHCQMZSLUCAICN-UHFFFAOYSA-M |
SMILES isomérico |
CN(C)/C=C(/C=[N+](C)C)\C1=CC=NC=C1.Cl.[Cl-] |
SMILES canónico |
CN(C)C=C(C=[N+](C)C)C1=CC=NC=C1.Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


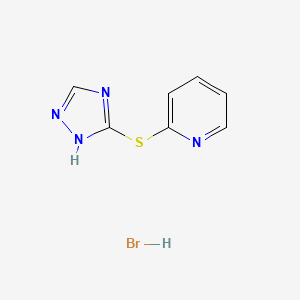
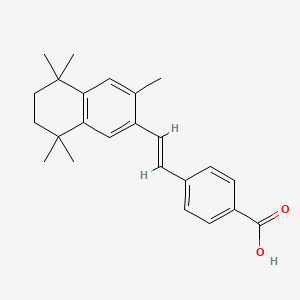
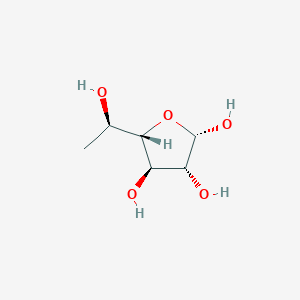
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-N-(6-aminohexyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide](/img/structure/B12707362.png)
![Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene](/img/structure/B12707373.png)



